1-(4-methoxybenzyl)azepane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Methoxybenzyl)azepane is a nitrogen-containing heterocyclic compound characterized by a seven-membered ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-methoxybenzyl)azepane typically involves the cyclization of linear precursors. One common method is the dearomative ring expansion of nitroarenes, which involves the conversion of a nitro group into a singlet nitrene, followed by hydrogenolysis . This process is mediated by blue light and occurs at room temperature, making it an efficient and environmentally friendly approach.
Industrial Production Methods: Industrial production of this compound may involve multistep synthesis starting from commercially available materials. Techniques such as ring-closing metathesis followed by reduction or Beckmann rearrangement of functionalized piperidones are commonly employed .
Chemical Reactions Analysis
Types of Reactions: 1-(4-Methoxybenzyl)azepane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can yield amines or other reduced derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the azepane ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction can produce amines.
Scientific Research Applications
1-(4-Methoxybenzyl)azepane has a wide range of applications in scientific research:
Mechanism of Action
The mechanism by which 1-(4-methoxybenzyl)azepane exerts its effects involves interactions with molecular targets and pathways. The compound’s nitrogen atom can participate in hydrogen bonding and other interactions, influencing its reactivity and biological activity . The exact molecular targets and pathways depend on the specific application and derivative being studied.
Comparison with Similar Compounds
Azepine: A six-membered nitrogen heterocycle with similar reactivity but different structural properties.
Piperidine: A six-membered nitrogen heterocycle commonly found in medicinal chemistry.
Pyrrolidine: A five-membered nitrogen heterocycle with distinct chemical behavior.
Uniqueness: 1-(4-Methoxybenzyl)azepane is unique due to its seven-membered ring structure, which provides a different three-dimensional chemical space compared to the more common five- and six-membered rings . This uniqueness makes it a valuable scaffold for the development of new bioactive compounds and materials.
Properties
IUPAC Name |
1-[(4-methoxyphenyl)methyl]azepane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO/c1-16-14-8-6-13(7-9-14)12-15-10-4-2-3-5-11-15/h6-9H,2-5,10-12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UCPXKGQYRBFHDN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CN2CCCCCC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
26.2 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID47198189 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.